molecular formula C10H9N3O B13685420 2-(3-Methyl-2-pyridyl)imidazole-5-carbaldehyde

2-(3-Methyl-2-pyridyl)imidazole-5-carbaldehyde

Cat. No.: B13685420
M. Wt: 187.20 g/mol
InChI Key: MDOADPPGXXNICR-UHFFFAOYSA-N
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Description

2-(3-Methyl-2-pyridyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both imidazole and pyridine moieties in its structure imparts unique chemical properties that make it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-2-pyridyl)imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective and readily available starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-2-pyridyl)imidazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The imidazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: 2-(3-Methyl-2-pyridyl)imidazole-5-carboxylic acid.

    Reduction: 2-(3-Methyl-2-pyridyl)imidazole-5-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as dyes and catalysts.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2-pyridyl)imidazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The aldehyde group can form covalent bonds with nucleophiles, facilitating its use in organic synthesis .

Comparison with Similar Compounds

2-(3-Methyl-2-pyridyl)imidazole-5-carbaldehyde can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

2-(3-methylpyridin-2-yl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C10H9N3O/c1-7-3-2-4-11-9(7)10-12-5-8(6-14)13-10/h2-6H,1H3,(H,12,13)

InChI Key

MDOADPPGXXNICR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=NC=C(N2)C=O

Origin of Product

United States

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